N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
CAS No.: 2034422-39-2
Cat. No.: VC6959663
Molecular Formula: C16H15N5O3S2
Molecular Weight: 389.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034422-39-2 |
|---|---|
| Molecular Formula | C16H15N5O3S2 |
| Molecular Weight | 389.45 |
| IUPAC Name | N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
| Standard InChI | InChI=1S/C16H15N5O3S2/c1-20-8-5-11-6-9-21(16(22)15(11)20)10-7-17-26(23,24)13-4-2-3-12-14(13)19-25-18-12/h2-6,8-9,17H,7,10H2,1H3 |
| Standard InChI Key | OPIHIGPBWAYCCV-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Introduction
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c] thiadiazole-4-sulfonamide is a complex organic compound that combines a pyrrolo-pyridine ring system with a benzo[c] thiadiazole sulfonamide moiety. This compound is notable for its unique structural features and potential applications in medicinal chemistry and biological research. It belongs to the class of heterocyclic compounds and sulfonamides, which are known for their roles in pharmaceuticals as antibacterial agents and enzyme inhibitors.
Molecular Formula and Weight
-
Molecular Formula: C₁₆H₁₅N₅O₃S₂
-
Molecular Weight: Approximately 389.5 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials may include derivatives of pyrrolo-pyridines and benzo[c] thiadiazoles. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
Potential Applications
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c] thiadiazole-4-sulfonamide may have applications in medicinal chemistry due to its structural similarity to compounds known to target kinases or proteases, influencing critical cellular pathways involved in disease processes.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume